甲基(4'-O-己酰基大豆苷元-7-基-β-D-2'',3'',4''-三-O-乙酰基葡萄吡喃糖苷)尿酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate” is an innovative biomedicine product . It is emerging as a compelling candidate for studying a diverse array of ailments, notably cancer, inflammation, and metabolic disorders . It is also used as an intermediate for the synthesis of Daidzein 7-β-D-Glucuronide .

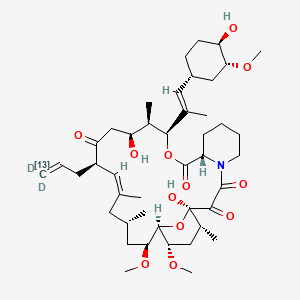

Molecular Structure Analysis

The molecular formula of this compound is C34H36O14 . Its molecular weight is 668.64 . Unfortunately, the specific structural details are not provided in the available resources.Chemical Reactions Analysis

The compound is used in the synthesis of Daidzein 7-β-D-Glucuronide . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

The molecular weight of this compound is 668.64 , and its molecular formula is C34H36O14 . Other physical and chemical properties are not detailed in the available resources.科学研究应用

碱催化降解碳水化合物

对碱催化降解碳水化合物,特别是 4-O-取代己糖吡喃糖醛酸盐的 β-消除的研究,对于理解复杂糖醛酸衍生物的化学行为和潜在应用至关重要。例如,Aspinall 等人 (1975) 对甲基化二糖的研究提供了对己糖吡喃糖醛酸盐的稳定性和反应性的见解,这可能与您感兴趣的化合物的合成和改性有关 Aspinall, G. O., Krishnamurthy, T., Mitura, Walter, & Funabashi, M. (1975). Base-catalyzed Degradations of Carbohydrates. IX. β-Eliminations of 4-O-Substituted Hexopyranosiduronates. Canadian Journal of Chemistry.

化学改性和合成技术

碳水化合物衍生物的化学改性和合成,例如 Smiatacz 等人 (1997) 详述的那些,对于开发在包括制药和材料科学在内的各个领域具有潜在应用的新化合物至关重要。了解这些改性有助于针对特定应用定制甲基(4'-O-己酰基大豆苷元-7-基-β-D-2'',3'',4''-三-O-乙酰基葡萄吡喃糖苷)尿酸盐等化合物的性质 Smiatacz, Z., Chrzczanowicz, Iwona, & Myszka, H. (1997). Chemical modification of some methyl (3,4-di-O-acetyl-2-deoxy-2-hydroxyimino-α-d-arabino-hexopyranosid)uronates. Carbohydrate Research.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the protection of the hydroxyl and amino groups, followed by the coupling of the protected daidzein with the protected glucopyranoside. Finally, the protecting groups are removed to obtain the target compound.", "Starting Materials": [ "Daidzein", "Hexanoic acid", "Methanol", "Pyridine", "Acetic anhydride", "Glucose", "Triethylamine", "Methylamine", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups of daidzein using acetic anhydride and pyridine", "Protection of the amino group of daidzein using methylamine and acetic anhydride", "Protection of the hydroxyl groups of glucose using acetic anhydride and pyridine", "Coupling of the protected daidzein and protected glucopyranoside using triethylamine as a catalyst", "Protection of the remaining hydroxyl groups using acetic anhydride and pyridine", "Removal of the protecting groups using methanol and diethyl ether to obtain the target compound" ] } | |

CAS 编号 |

918158-55-1 |

分子式 |

C34H36O14 |

分子量 |

668.648 |

IUPAC 名称 |

methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34-32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41-5/h10-17,29-32,34H,6-9H2,1-5H3/t29-,30-,31-,32+,34?/m0/s1 |

InChI 键 |

WSSZPAKSRUSETD-UQZXYJODSA-N |

SMILES |

CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

同义词 |

4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate_x000B_ |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)